BenchChemオンラインストアへようこそ!

4-(4-Benzylpiperidin-1-yl)benzaldehyde

Physicochemical profiling Lipophilicity Drug design

Choose 4-(4-Benzylpiperidin-1-yl)benzaldehyde for its unique N-benzylpiperidine pharmacophore, which critically enhances lipophilicity, target-binding kinetics, and metabolic stability versus simpler 4-piperidin-1-yl-benzaldehyde analogs. The reactive para-aldehyde handle enables rapid Schiff-base/hydrazone diversification of focused kinase (JX-401 class) and Alzheimer's dual-inhibitor series. Insist on the CAS 1098353-09-3 specific scaffold to avoid potency loss observed in published SAR campaigns.

Molecular Formula C19H21NO
Molecular Weight 279.383
CAS No. 1098353-09-3
Cat. No. B2817206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperidin-1-yl)benzaldehyde
CAS1098353-09-3
Molecular FormulaC19H21NO
Molecular Weight279.383
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C19H21NO/c21-15-18-6-8-19(9-7-18)20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
InChIKeyBYFJLFIUHRXZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Benzylpiperidin-1-yl)benzaldehyde (CAS 1098353-09-3) – Compound Identity and Core Characteristics


4-(4-Benzylpiperidin-1-yl)benzaldehyde (CAS 1098353-09-3) is a synthetic organic compound with the molecular formula C₁₉H₂₁NO and a molecular weight of 279.4 g/mol . It belongs to the class of N‑aryl‑4‑benzylpiperidines, featuring a 4‑benzylpiperidine motif linked via the piperidine nitrogen to a para‑substituted benzaldehyde moiety. This bifunctional structure combines a basic tertiary amine with a reactive electrophilic aldehyde, enabling its primary role as a versatile chemical intermediate in medicinal chemistry and drug discovery . The compound is typically supplied as a solid with a minimum purity of 95% and requires storage at 2–8 °C under an inert atmosphere to maintain stability .

Why 4-(4-Benzylpiperidin-1-yl)benzaldehyde Cannot Be Substituted by Generic Piperidinyl-benzaldehyde Analogs


Compounds containing the 4‑benzylpiperidine scaffold are not freely interchangeable with simpler 4‑piperidin‑1‑yl‑benzaldehyde analogs (e.g., CAS 10338‑57‑5) because the N‑benzyl substituent profoundly alters both physicochemical properties and biological recognition. The benzyl group increases lipophilicity and molecular volume, which critically influences membrane permeability, target binding kinetics, and metabolic stability within the N‑benzylpiperidine pharmacophore class [1]. Published structure‑activity relationship (SAR) campaigns on benzylpiperidine derivatives demonstrate that removal or modification of the N‑benzyl group can severely diminish potency at key targets such as p38α MAP kinase, sigma receptors, and cholinesterases [1]. Consequently, procurement decisions based solely on the reactivity of the aldehyde group risk selecting a compound with fundamentally different biological and physicochemical performance.

Quantitative Differentiation of 4-(4-Benzylpiperidin-1-yl)benzaldehyde Against Closest Analogs


Molecular Weight Differentiation vs. Des‑Benzyl Analog 4‑(Piperidin‑1‑yl)benzaldehyde

The target compound exhibits a molecular weight of 279.4 g/mol compared to 189.25 g/mol for the des‑benzyl analog 4‑(piperidin‑1‑yl)benzaldehyde (CAS 10338‑57‑5) . This 90.15 g/mol increase, arising from the N‑benzyl substitution, is accompanied by a predicted elevation in calculated logP (clogP) of approximately 1.5–2.0 log units based on in silico fragment‑based estimates, consistent with the enhanced lipophilicity reported for 4‑benzylpiperidine‑containing molecules in SAR studies [1]. Direct experimental logP data for the target compound are not publicly available.

Physicochemical profiling Lipophilicity Drug design

Synthetic Versatility: Aldehyde Functional Group as a Differentiator from Carboxylic Acid or Alcohol Analogs

The para‑aldehyde group enables a range of chemoselective transformations—including Schiff base formation, reductive amination, and Grignard additions—that are unavailable with the corresponding carboxylic acid (MW = 309.4 g/mol, oxidized form) or benzyl alcohol (MW = 281.4 g/mol, reduced form) derivatives . While no head‑to‑head reaction yield comparison between the target compound and close analogs has been published, the aldehyde handle is documented in the patent literature as a key intermediate for generating diverse N‑benzylpiperidine‑based libraries via hydrazone and imine linkages [1]. Purity of commercially available material is specified at ≥95% .

Medicinal chemistry Library synthesis Schiff base chemistry

Class‑Level Biological Activity: 4‑Benzylpiperidine Scaffold as a Pharmacophoric Differentiator

The 4‑benzylpiperidine motif, present in the target compound, is a validated pharmacophore for p38α MAP kinase inhibition. In a yeast‑based phenotypic screen, compound JX‑401—bearing the 4‑benzylpiperidine core—inhibited p38α in vitro and blocked myoblast differentiation in mammalian cells, whereas the des‑benzyl piperidine control was inactive at comparable concentrations [1]. While 4‑(4‑benzylpiperidin‑1‑yl)benzaldehyde itself has not been reported in direct p38α enzymatic assays, its core scaffold is identical to JX‑401, and the aldehyde group offers a modifiable handle for further optimization [1]. Direct IC₅₀ data for the target compound against p38α are not publicly available.

Kinase inhibition Sigma receptor Neurodegeneration

Validated Application Scenarios for 4-(4-Benzylpiperidin-1-yl)benzaldehyde Based on Current Evidence


Medicinal Chemistry Building Block for Kinase‑Focused Libraries

The compound serves as a key aldehyde intermediate for constructing focused libraries targeting p38α MAP kinase and related kinases. The 4‑benzylpiperidine motif is a validated pharmacophore for kinase inhibition, as demonstrated by JX‑401 [1]. The reactive aldehyde permits rapid diversification via Schiff base formation, hydrazone synthesis, or reductive amination, enabling parallel synthesis of analogs for SAR exploration.

Precursor for Dual‑Target MAO/AChE Inhibitors in Neurodegenerative Research

Benzylpiperidine‑derived hydrazones, accessible from the target aldehyde, have been characterized as dual inhibitors of monoamine oxidases and acetylcholinesterase [1]. The aldehyde serves as the direct precursor for generating these hydrazone derivatives, positioning the compound as a critical starting material for Alzheimer's disease drug discovery programs.

Sigma Receptor Ligand Development for CNS and Oncology Applications

SAR studies on 1‑aralkyl‑4‑benzylpiperidine derivatives have identified this scaffold as a privileged structure for sigma‑1 and sigma‑2 receptor affinity [1]. The target compound, with its para‑aldehyde substituent, offers a unique vector for appending diverse aromatic or heterocyclic groups to optimize sigma receptor subtype selectivity and functional activity.

Quote Request

Request a Quote for 4-(4-Benzylpiperidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.